molecular formula C8H8N2O2 B567188 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one CAS No. 1251033-14-3

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B567188
CAS No.: 1251033-14-3
M. Wt: 164.164
InChI Key: PEFCTMVBZNRCCT-UHFFFAOYSA-N
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Description

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that features a naphthyridine core. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. Specific reagents and catalysts used can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the functional groups attached to the naphthyridine core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Another heterocyclic compound with similar structural features.

    1,8-Naphthyridine: A related compound with a different substitution pattern.

Uniqueness

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its unique structure can lead to different interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

1,6,7,8-tetrahydro-1,6-naphthyridine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-7-2-1-5-6(10-7)3-4-9-8(5)12/h1-2H,3-4H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFCTMVBZNRCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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